Cas no 2411248-56-9 (3-(1-methyl-1H-pyrazole-4-amido)phenyl sulfurofluoridate)
3-(1-methyl-1H-pyrazole-4-amido)phenyl sulfurofluoridate Chemical and Physical Properties
Names and Identifiers
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- Z3919177747
- 3-(1-methyl-1H-pyrazole-4-amido)phenyl sulfurofluoridate
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- Inchi: 1S/C11H10FN3O4S/c1-15-7-8(6-13-15)11(16)14-9-3-2-4-10(5-9)19-20(12,17)18/h2-7H,1H3,(H,14,16)
- InChI Key: GZYARHRNTPEQIA-UHFFFAOYSA-N
- SMILES: S(=O)(=O)(OC1=CC=CC(=C1)NC(C1C=NN(C)C=1)=O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 453
- XLogP3: 1.1
- Topological Polar Surface Area: 98.7
3-(1-methyl-1H-pyrazole-4-amido)phenyl sulfurofluoridate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7554425-1.0g |
3-(1-methyl-1H-pyrazole-4-amido)phenyl sulfurofluoridate |
2411248-56-9 | 95.0% | 1.0g |
$0.0 | 2025-03-22 |
3-(1-methyl-1H-pyrazole-4-amido)phenyl sulfurofluoridate Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 3-(1-methyl-1H-pyrazole-4-amido)phenyl sulfurofluoridate
3-(1-Methyl-1H-Pyrazole-4-Amido)Phenyl Sulfurofluoridate: A Comprehensive Overview
3-(1-Methyl-1H-Pyrazole-4-Amido)Phenyl Sulfurofluoridate, also known by its CAS number 2411248-56-9, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a pyrazole ring with a sulfurofluoridate group, making it a versatile building block for various applications. Recent studies have highlighted its potential in drug discovery, agricultural chemistry, and advanced materials development.
The molecular structure of 3-(1-Methyl-1H-Pyrazole-4-Amido)Phenyl Sulfurofluoridate is intriguing. The pyrazole ring, a five-membered heterocycle containing two nitrogen atoms, is substituted with a methyl group at position 1 and an amide group at position 4. This substitution pattern imparts the molecule with unique electronic properties, making it highly reactive in certain chemical transformations. The sulfurofluoridate group attached to the phenyl ring further enhances the compound's reactivity and functional versatility.
Recent research has focused on the synthesis and characterization of this compound. Scientists have explored various synthetic pathways to optimize its production, including nucleophilic substitution reactions and coupling reactions. These studies have revealed that the compound exhibits excellent stability under certain conditions, making it suitable for use in demanding chemical environments.
In terms of applications, 3-(1-Methyl-1H-Pyrazole-4-Amido)Phenyl Sulfurofluoridate has shown promise in the development of novel pharmaceuticals. Its ability to act as a bioisostere in drug design has been particularly noteworthy. Researchers have demonstrated that the compound can be used to modify existing drug molecules, improving their pharmacokinetic properties without compromising efficacy.
Beyond pharmaceuticals, this compound has also found applications in agricultural chemistry. Studies have shown that it can serve as an effective precursor for agrochemicals, such as herbicides and fungicides. Its ability to undergo selective transformations under controlled conditions makes it an invaluable tool in the synthesis of these compounds.
The environmental impact of 3-(1-Methyl-1H-Pyrazole-4-Amido)Phenyl Sulfurofluoridate has also been a topic of recent research. Scientists have investigated its biodegradation pathways and found that under certain conditions, the compound can be broken down into non-toxic byproducts. This finding is crucial for ensuring its safe use in industrial and agricultural settings.
In conclusion, 3-(1-Methyl-1H-Pyrazole-4-Amido)Phenyl Sulfurofluoridate is a multifaceted compound with a wide range of potential applications. Its unique structure, combined with its reactivity and functional versatility, positions it as a key player in modern chemistry. As research continues to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in various industries.
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